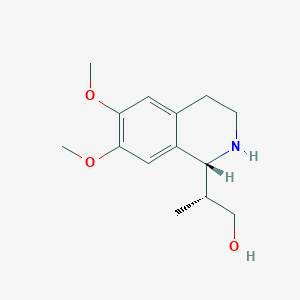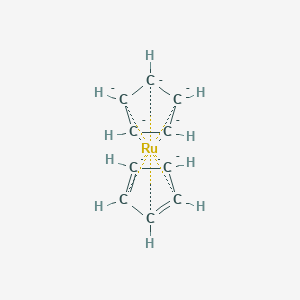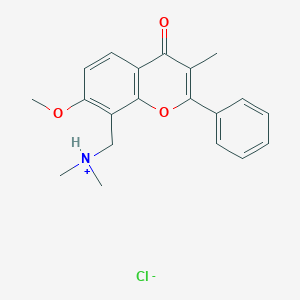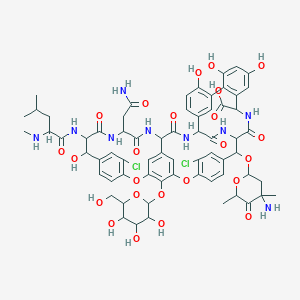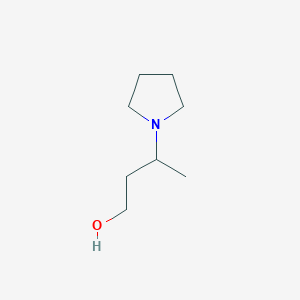
3-(Pyrrolidin-1-yl)butan-1-ol
Vue d'ensemble
Description
“3-(Pyrrolidin-1-yl)butan-1-ol” is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 g/mol . The IUPAC name for this compound is 3-(1-pyrrolidinyl)-1-butanol . The InChI code for this compound is 1S/C8H17NO/c1-8(4-7-10)9-5-2-3-6-9/h8,10H,2-7H2,1H3 .
Molecular Structure Analysis
The structure of “3-(Pyrrolidin-1-yl)butan-1-ol” includes a pyrrolidine ring attached to a butanol chain . The InChIKey for this compound is FKCMGWYAPOCAKE-UHFFFAOYSA-N . The Canonical SMILES representation is CC(CCO)N1CCCC1 .
Physical And Chemical Properties Analysis
“3-(Pyrrolidin-1-yl)butan-1-ol” is a liquid at room temperature . It has a molecular weight of 143.23 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . The topological polar surface area is 23.5 Ų .
Applications De Recherche Scientifique
Role in Drug Discovery
The pyrrolidine ring, which is a part of “3-(Pyrrolidin-1-yl)butan-1-ol”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
3. Use in Synthesis of Selective Androgen Receptor Modulators (SARMs) In the field of medicinal chemistry, “3-(Pyrrolidin-1-yl)butan-1-ol” has been used in the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) .
4. Use as a Building Block in Organic Synthesis “3-(Pyrrolidin-1-yl)butan-1-ol” can be used as a building block in organic synthesis . It activates ketones and aldehydes toward nucleophilic addition by formation of enamines .
Use in Food and Cosmetics
Apart from its applications in scientific research, “3-(Pyrrolidin-1-yl)butan-1-ol” is also used directly in food and cosmetics .
Potential Antifungal Applications
Although the information is not directly related to “3-(Pyrrolidin-1-yl)butan-1-ol”, it’s worth noting that pyrrolidine derivatives have shown potential antifungal applications . This suggests that “3-(Pyrrolidin-1-yl)butan-1-ol” could also be explored for similar applications.
Safety and Hazards
Propriétés
IUPAC Name |
3-pyrrolidin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(4-7-10)9-5-2-3-6-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCMGWYAPOCAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434046 | |
| Record name | 3-(Pyrrolidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)butan-1-ol | |
CAS RN |
158261-95-1 | |
| Record name | 3-(Pyrrolidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)

![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)


